molecular formula C10H12ClFN2 B12762841 Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride CAS No. 114703-66-1

Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride

Cat. No.: B12762841
CAS No.: 114703-66-1
M. Wt: 214.67 g/mol
InChI Key: QHNGZXOVGBHRAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-fluorophenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:

  • 5-(2-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
  • 5-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
  • 5-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride

These compounds share a similar pyrimidine core structure but differ in the substituents attached to the phenyl ring.

Properties

CAS No.

114703-66-1

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride

InChI

InChI=1S/C10H11FN2.ClH/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8;/h1-4,7-8H,5-6H2,(H,12,13);1H

InChI Key

QHNGZXOVGBHRAH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=CN1)C2=CC=CC=C2F.Cl

Origin of Product

United States

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